molecular formula C15H18BrN3O B12267760 4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12267760
M. Wt: 336.23 g/mol
InChI Key: OKYPGQXVQPXRTC-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole apart is its unique combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

4-bromo-1-[[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18BrN3O/c1-20-15-4-2-12(3-5-15)7-18-8-13(9-18)10-19-11-14(16)6-17-19/h2-6,11,13H,7-10H2,1H3

InChI Key

OKYPGQXVQPXRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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